REACTION_SMILES
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[C:20](=[O:21])([O-:22])[O-:23].[CH3:26][CH2:27][OH:28].[Cl:1][c:2]1[n:3][c:4]2[cH:5][cH:6][cH:7][cH:8][c:9]2[cH:10][cH:11]1.[K+:24].[K+:25].[NH2:12][c:13]1[cH:14][cH:15][c:16]([SH:19])[cH:17][cH:18]1>>[c:2]1([S:19][c:16]2[cH:15][cH:14][c:13]([NH2:12])[cH:18][cH:17]2)[n:3][c:4]2[cH:5][cH:6][cH:7][cH:8][c:9]2[cH:10][cH:11]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Clc1ccc2ccccc2n1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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Nc1ccc(S)cc1
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Name
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|
Type
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product
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Smiles
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Nc1ccc(Sc2ccc3ccccc3n2)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |